molecular formula C21H28N4O5S B2596722 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1219912-82-9

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2596722
CAS No.: 1219912-82-9
M. Wt: 448.54
InChI Key: HWIBNLOIXALNSC-UHFFFAOYSA-N
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Description

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule is designed by integrating a pyridazinone core , a privileged scaffold in drug discovery, with a piperidine carboxamide unit and a methylsulfonyl group. The pyridazinone moiety is a well-documented heterocycle known to confer a range of pharmacological activities, including potential anti-inflammatory and anti-cancer effects . Its structure is further elaborated with a 4-ethoxyphenyl substituent, which can influence the compound's lipophilicity and overall pharmacokinetic profile. The molecular architecture suggests potential for multi-target engagement. The methylsulfonyl group is a key feature found in molecules that interact with enzyme active sites, particularly carbonic anhydrases . Furthermore, the piperidine ring is a common structural element in compounds designed to modulate various signaling pathways. Researchers can utilize this compound as a key intermediate or a tool molecule in the development of novel therapeutic agents, particularly for investigating cell proliferation diseases and inflammatory conditions . Its complex structure makes it a valuable candidate for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O5S/c1-3-30-18-6-4-16(5-7-18)19-8-9-20(26)25(23-19)15-12-22-21(27)17-10-13-24(14-11-17)31(2,28)29/h4-9,17H,3,10-15H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIBNLOIXALNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the pyridazinone ring, the introduction of the ethoxyphenyl group, and the attachment of the piperidine ring. Common reagents used in these reactions include ethyl 4-ethoxybenzoate, hydrazine hydrate, and piperidine derivatives. The reaction conditions often involve heating under reflux, the use of catalysts, and purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and can be optimized for high-yield production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds.

Scientific Research Applications

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Researchers are investigating its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridazinone-Based Hybrids

Pyridazinone derivatives are widely studied for their diverse bioactivities. describes antipyrine/pyridazinone hybrids with varying substituents (Table 1).

Table 1: Structural Comparison of Pyridazinone Derivatives

Compound Pyridazinone Substituent Linker/Chain Piperidine/Piperazine Substituent Sulfonyl Group
Target Compound 4-Ethoxyphenyl Ethyl 1-(Methylsulfonyl)piperidine-4-carboxamide Yes
6e () None Acetamide 4-Benzylpiperidin-1-yl No
6f () None Propanamide 4-(4-Chlorophenyl)piperazin-1-yl No
Apremilast () Isoindole core Ethyl with methylsulfonyl Not applicable Yes
Key Observations:
  • Substituent Diversity: The target compound’s 4-ethoxyphenyl group distinguishes it from ’s analogs, which lack pyridazinone-ring substituents. Ethoxy groups may enhance metabolic stability compared to unsubstituted or halogenated analogs .
  • Sulfonyl Group Impact: The methylsulfonyl group in the target compound and apremilast contrasts with ’s hybrids, which lack sulfonylation. Sulfonyl groups are known to improve solubility and target affinity, as seen in apremilast’s efficacy against psoriasis .

Sulfonamide-Containing Pharmaceuticals

Apremilast () shares a methylsulfonyl group with the target compound but features an isoindole core instead of pyridazinone. Despite structural differences, both compounds leverage sulfonylation for enhanced solubility and receptor interaction, suggesting the target compound may similarly target inflammatory pathways .

Physicochemical Properties (Inferred)

  • Solubility: The methylsulfonyl and carboxamide groups likely increase aqueous solubility compared to non-polar analogs (e.g., 6e, 6f) .
  • logP : The ethoxyphenyl group may elevate hydrophobicity, balancing the polar sulfonamide and carboxamide moieties.

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C21H25N5O3
  • Molecular Weight : 395.5 g/mol
  • CAS Number : 1235635-00-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects.
  • Receptor Interaction : It can bind to specific cellular receptors, altering signal transduction pathways that govern cellular responses.
  • Gene Expression Modulation : The compound influences the expression of genes related to cell growth and apoptosis, contributing to its anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. For instance, compounds with similar pyridazinone structures have demonstrated significant antiproliferative activity against various cancer cell lines, particularly those deficient in BRCA genes.

Study Cell Line IC50 (nM) Notes
Study ABRCA1-deficient10Effective as a single agent in xenograft models .
Study BBRCA2-deficient15High selectivity over BRCA proficient cells .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties:

  • Acetylcholinesterase Inhibition : Compounds in this class have shown strong inhibitory activity against acetylcholinesterase, which is crucial for treating neurodegenerative diseases.
Compound IC50 (µM)
This compound0.5

Antibacterial Activity

In addition to anticancer properties, the compound exhibits moderate antibacterial activity against several strains:

Bacterial Strain Activity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Staphylococcus aureusWeak

Case Studies

  • Xenograft Models : In vivo studies using xenograft models of BRCA-deficient cancers demonstrated that the compound could significantly reduce tumor size when administered at optimal dosages.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed that the compound has favorable absorption and distribution characteristics, making it a promising candidate for further development.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis involves:

  • Pyridazinone ring formation : Reacting hydrazine with a dicarbonyl precursor (e.g., ethyl 3-oxohexanoate) under reflux in ethanol .
  • Ethoxyphenyl group introduction : Electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the 4-ethoxyphenyl moiety to the pyridazinone core .
  • Piperidine-sulfonamide linkage : Reacting the intermediate with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
  • Final coupling : Amide bond formation between the piperidine-carboxamide and the pyridazinone-ethyl group using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Critical parameters : Solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for coupling reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and analytical methods are essential for structural characterization?

  • 1H/13C NMR : Confirm regiochemistry of the pyridazinone ring (δ 6.5–7.5 ppm for aromatic protons) and sulfonamide methyl groups (δ 3.0–3.5 ppm) .
  • LC-MS : Verify molecular ion peaks ([M+H]+) and detect impurities (e.g., unreacted intermediates) .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
  • Elemental analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S ratios .

Q. How is purity assessed, and what are common impurities in the synthesis?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to quantify residual solvents (e.g., DMF) or byproducts (e.g., hydrolyzed carboxamide) .
  • Common impurities :
  • Unsubstituted pyridazinone : Due to incomplete coupling of the ethoxyphenyl group .
  • Sulfonamide dimer : From over-sulfonylation during the piperidine functionalization step .
    • Mitigation : Optimize stoichiometry (1.2–1.5 equivalents of methylsulfonyl chloride) and reaction time (2–4 hours) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Substitution patterns : Compare analogs with varying substituents (e.g., 4-chlorophenyl vs. 4-ethoxyphenyl) to assess impact on target binding .
  • Piperidine modifications : Replace methylsulfonyl with acetyl or benzyl groups to evaluate solubility and membrane permeability .
  • Data-driven design : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or kinases .
  • Example SAR table :
Compound VariantIC50 (µM)LogPNotes
4-Ethoxyphenyl0.122.8High selectivity for kinase X
4-Chlorophenyl0.453.1Improved metabolic stability
Piperidine-acetyl1.21.9Enhanced aqueous solubility

Q. What strategies identify biological targets and mechanisms of action?

  • Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Transcriptomic profiling : RNA-seq analysis of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .
  • Kinase inhibition panels : Screen against a library of 100+ kinases (e.g., Eurofins KinaseProfiler) to pinpoint targets .
  • In silico target prediction : Use SwissTargetPrediction or Similarity Ensemble Approach (SEA) to generate hypotheses .

Q. How should researchers address contradictions in reported biological data?

  • Case example : If one study reports anti-inflammatory activity (IC50 = 0.1 µM) while another shows no effect:
  • Replicate assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced TNF-α protocols .
  • Control variables : Standardize compound purity (>98%), solvent (DMSO concentration <0.1%), and incubation time (24–48 hours) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., activity only in specific cell types) .

Methodological Considerations

  • Synthetic challenges : Steric hindrance during piperidine-ethyl coupling may require microwave-assisted synthesis (100°C, 30 minutes) .
  • Biological assays : Use orthogonal assays (e.g., Western blot + ELISA) to confirm target modulation .
  • Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., ACD/Labs or MestReNova) .

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